Sotrastaurin (CAS 425637-18-9), also known as AEB071, is an orally active, synthetic small-molecule pan-protein kinase C (PKC) inhibitor. Characterized by its high affinity for classical and novel PKC isoforms—most notably PKCθ (Ki = 0.22 nM)—it functions by competitively binding to the ATP active site. In procurement contexts, Sotrastaurin is prioritized for its ≥98% HPLC purity, stable powder form, and reliable solubility in DMSO (2 mg/mL), making it a standardized reagent for high-throughput screening, formulation development, and in vitro studies of T-cell activation and uveal melanoma. Unlike broad-spectrum kinase inhibitors, its highly defined selectivity profile ensures reproducible modulation of the PKC/NF-κB and PKC/ERK1/2 pathways without confounding off-target effects.
Substituting Sotrastaurin with other kinase inhibitors often compromises assay integrity and experimental reproducibility. Broad-spectrum agents like staurosporine exhibit extreme promiscuity across the kinome, leading to high baseline cytotoxicity and confounding data in pathway-specific assays. Conversely, isoform-restricted inhibitors such as enzastaurin (PKCβ-selective) lack the pan-PKC efficacy required to fully suppress early T-cell activation or inhibit GNAQ-mutant melanoma proliferation. Furthermore, attempting to substitute Sotrastaurin with standard-of-care calcineurin inhibitors (e.g., cyclosporine A) fundamentally alters the mechanism of action, failing to provide the calcineurin-independent pathway modulation necessary for developing nephrotoxicity-sparing regimens [1]. Procurement must therefore specify Sotrastaurin when pan-PKC coverage, high cell viability, and calcineurin-independent immunosuppression are strict protocol requirements.
Sotrastaurin demonstrates exceptional selectivity for PKC isoforms, exhibiting sub-nanomolar to low-nanomolar Ki values (e.g., 0.22 nM for PKCθ) while remaining largely inactive against a panel of 32 non-PKC kinases at 10 μM ATP concentrations. In contrast, the generic benchmark staurosporine is highly promiscuous, potently inhibiting PKA, PKG, and CaMKII alongside PKC [1]. This strict selectivity profile prevents the confounding off-target phosphorylation blockade that frequently invalidates data derived from staurosporine-treated cell models.
| Evidence Dimension | Non-PKC Kinase Inhibition Profile |
| Target Compound Data | Sotrastaurin: Inactive against 32 non-PKC kinases at 10 μM ATP. |
| Comparator Or Baseline | Staurosporine: Potent inhibition across multiple kinase families (PKA, PKG, S6K). |
| Quantified Difference | >100-fold greater selectivity for PKC over non-PKC kinases. |
| Conditions | Cell-free kinase profiling assays at 10 μM ATP. |
Procurement of Sotrastaurin is essential for researchers requiring isolated PKC pathway modulation without the cytotoxic and confounding off-target effects of staurosporine.
For applications requiring comprehensive PKC blockade, Sotrastaurin provides potent pan-PKC inhibition, particularly against PKCθ (Ki = 0.22 nM) and PKCα (Ki = 0.95 nM). Enzastaurin, a frequently considered alternative, is highly selective for PKCβ (IC50 = 6 nM) but exhibits a 6- to 20-fold drop in selectivity against PKCα and PKCε . Consequently, enzastaurin is insufficient for models dependent on PKCθ-mediated T-cell activation or pan-PKC-driven uveal melanoma proliferation, making Sotrastaurin the mandatory selection for these specific pathways.
| Evidence Dimension | PKC Isoform Binding Affinity (Ki / IC50) |
| Target Compound Data | Sotrastaurin: PKCθ Ki = 0.22 nM; PKCα Ki = 0.95 nM. |
| Comparator Or Baseline | Enzastaurin: PKCβ IC50 = 6 nM, with significantly weaker affinity for α/ε isoforms. |
| Quantified Difference | ~27-fold higher potency for PKCθ compared to enzastaurin's primary target affinity. |
| Conditions | Cell-free enzymatic assays. |
Buyers must select Sotrastaurin over enzastaurin when the experimental or therapeutic model relies on PKCθ or pan-PKC inhibition rather than isolated PKCβ blockade.
In extended cellular assays, the viability of the host cell line is a critical parameter for reproducible data collection. Sotrastaurin exhibits a highly favorable cytotoxicity profile, with a 50% cytotoxicity concentration (CC50) of 50.77 μM in human Huh7 cells. In direct comparison, the alternative pan-PKC inhibitor Go 6983 demonstrates a CC50 of 24.95 μM under identical conditions [1]. This enhanced tolerability provides a significantly wider experimental window for high-concentration dosing without inducing non-specific cell death.
| Evidence Dimension | 50% Cytotoxicity Concentration (CC50) |
| Target Compound Data | Sotrastaurin: CC50 = 50.77 μM. |
| Comparator Or Baseline | Go 6983: CC50 = 24.95 μM. |
| Quantified Difference | 2.03-fold higher concentration required to induce 50% cytotoxicity. |
| Conditions | Human Huh7 cells, 24-hour CCK8 cell viability assay. |
A wider cytotoxicity window ensures that observed phenotypic changes are driven by specific target engagement rather than generalized compound toxicity, improving assay reliability.
For industrial and high-throughput laboratory workflows, lot-to-lot consistency and processability are paramount. Sotrastaurin is supplied as a high-purity (≥98% HPLC) synthetic powder that yields a clear solution in DMSO at 2 mg/mL . This predictable solubility profile is more reliable than naturally derived PKC inhibitors, such as hispidin or crude botanical extracts, which suffer from variable purity, complex handling requirements, and inconsistent dissolution rates. The standardized physical properties of Sotrastaurin facilitate seamless integration into automated liquid handling systems and complex formulation matrices.
| Evidence Dimension | Purity and Dissolution Reliability |
| Target Compound Data | Sotrastaurin: ≥98% HPLC purity, clear dissolution in DMSO at 2 mg/mL. |
| Comparator Or Baseline | Naturally derived PKC inhibitors (e.g., hispidin): Variable purity and complex, unpredictable solubility. |
| Quantified Difference | Guaranteed ≥98% purity with standardized solvent compatibility versus batch-dependent variability. |
| Conditions | Standard laboratory preparation and automated liquid handling. |
Procurement teams prioritize Sotrastaurin to eliminate batch-to-batch variability and ensure seamless processability in high-throughput screening and formulation workflows.
Due to its potent, calcineurin-independent inhibition of PKCθ, Sotrastaurin is a highly effective choice for evaluating early T-cell activation, cytokine production (IL-2), and proliferation in CNI-free in vitro and in vivo models [1].
Its specific ability to block PKC/ERK1/2 and PKC/NF-κB pathways makes it a critical reagent for studying tumor regression in GNAQ/GNA11-mutant uveal melanoma and CD79-mutant diffuse large B-cell lymphoma (DLBCL) [2].
The compound's exceptional purity (≥98%), reliable DMSO solubility, and lack of off-target kinase activity establish it as a reliable reference standard for pan-PKC inhibition in automated drug discovery pipelines .